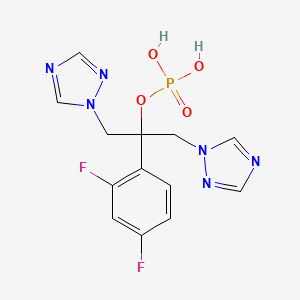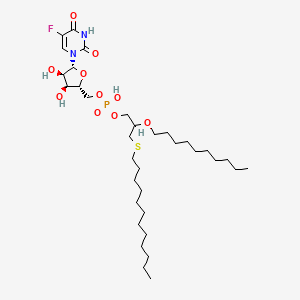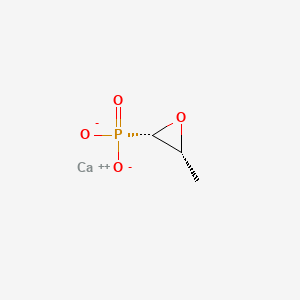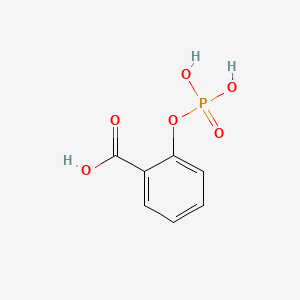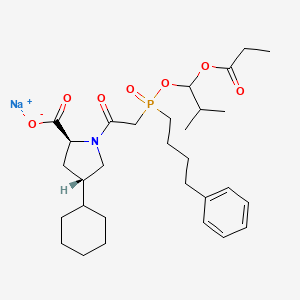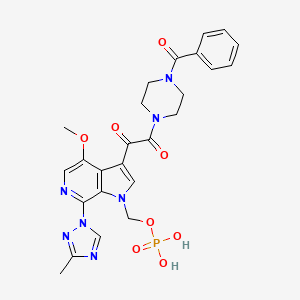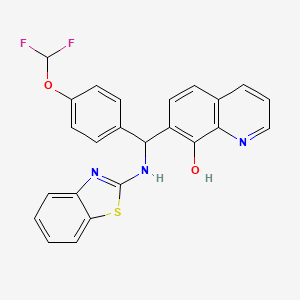
KIN1400
Overview
Description
KIN1400 is a small molecule activator of the RIG-1-like receptor pathway, known for its antiviral activity. It induces the expression of innate immune genes such as RIG-1, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1 in THP-1 cells stimulated with phorbol 12-myristate 13-acetate . This compound has shown efficacy in reducing viral RNA levels of West Nile virus and dengue virus in HEK293 and Huh7 cells, respectively . It also inhibits the replication of hepatitis C virus in a concentration-dependent manner .
Preparation Methods
The synthetic route for KIN1400 involves the reaction of 2-benzothiazolylamine with 4-(difluoromethoxy)benzaldehyde to form an intermediate, which is then reacted with 8-quinolinol to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction
Chemical Reactions Analysis
KIN1400 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KIN1400 has a wide range of scientific research applications, including:
Mechanism of Action
KIN1400 exerts its effects by activating the RIG-1-like receptor pathway, which leads to the induction of IRF3-dependent innate immune antiviral genes . The molecular targets of this compound include RIG-1, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1 . The activation of these genes results in the production of interferon-beta and other antiviral proteins that inhibit viral replication . The pathway involved in this mechanism is the MAVS-IRF3 axis .
Comparison with Similar Compounds
KIN1400 is unique in its ability to activate the RIG-1-like receptor pathway and induce a broad spectrum of antiviral genes . Similar compounds include:
KIN1408: Another activator of the RIG-1-like receptor pathway with similar antiviral properties.
WZ4003: A compound with antiviral activity but different molecular targets and mechanisms of action.
STING Agonist, 2′3′-cGAMP: Activates the STING pathway, leading to the induction of antiviral genes, but through a different receptor pathway.
This compound stands out due to its specific activation of the RIG-1-like receptor pathway and its broad-spectrum antiviral activity .
Properties
IUPAC Name |
7-[(1,3-benzothiazol-2-ylamino)-[4-(difluoromethoxy)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHHDISKUSKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





